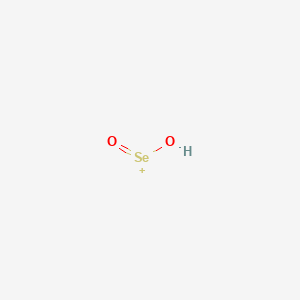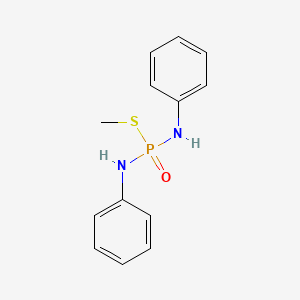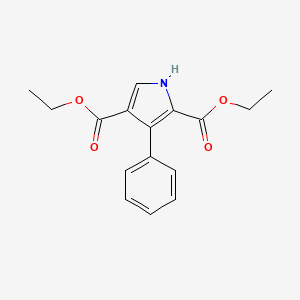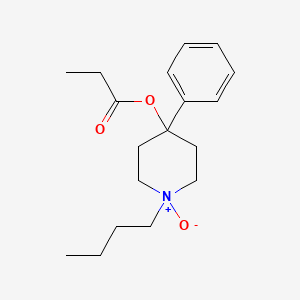
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride is a chemical compound with a complex structure that includes an indanamine core, a phenyl group, and a diethylaminoacetyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-phenyl-1-indanone with diethylamine in the presence of a suitable catalyst to form the intermediate N-(2-diethylaminoacetyl)-2-phenyl-1-indanone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups.
Applications De Recherche Scientifique
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Procainamide: An antiarrhythmic agent with a similar diethylaminoethyl group.
Cyclopentolate: An anticholinergic compound with a related structure.
Uniqueness
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound for research and development .
Propriétés
Numéro CAS |
63992-23-4 |
|---|---|
Formule moléculaire |
C21H27ClN2O |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(2-phenyl-2,3-dihydro-1H-inden-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C21H26N2O.ClH/c1-3-23(4-2)15-20(24)22-21-18-13-9-8-12-17(18)14-19(21)16-10-6-5-7-11-16;/h5-13,19,21H,3-4,14-15H2,1-2H3,(H,22,24);1H |
Clé InChI |
ZLLQCFRABSLNFV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC1C(CC2=CC=CC=C12)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)

![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)




![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)

